molecular formula C18H38O2 B14643402 Octadecane-1-peroxol CAS No. 56537-19-0

Octadecane-1-peroxol

Cat. No.: B14643402
CAS No.: 56537-19-0
M. Wt: 286.5 g/mol
InChI Key: GLXQGZXPWSXWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecane-1-peroxol: is an organic compound with the molecular formula C18H38O2 It is a peroxide derivative of octadecane, characterized by the presence of a peroxol group (-OOH) attached to the first carbon atom of the octadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecane-1-peroxol can be synthesized through the oxidation of octadecane using hydrogen peroxide (H2O2) as the oxidizing agent. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the peroxol group. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Octadecane-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can be further oxidized to form more complex peroxides or other oxygenated derivatives.

    Reduction: The peroxol group can be reduced to form octadecanol or other reduced products.

    Substitution: The peroxol group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), oxygen (O2), and catalysts such as transition metal complexes.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).

Major Products Formed:

    Oxidation: Higher-order peroxides, alcohols, and ketones.

    Reduction: Octadecanol and other reduced hydrocarbons.

    Substitution: Halogenated or alkylated octadecane derivatives.

Scientific Research Applications

Chemistry: Octadecane-1-peroxol is used as a reagent in organic synthesis, particularly in the formation of complex peroxides and oxygenated compounds. It serves as a model compound for studying peroxide chemistry and reaction mechanisms.

Biology: In biological research, this compound is used to investigate the effects of peroxides on cellular processes. It is employed in studies related to oxidative stress and its impact on cell function and viability.

Medicine: this compound has potential applications in medicine as an antimicrobial agent due to its oxidative properties. It is also being explored for its role in drug delivery systems, where its peroxide group can be utilized for controlled release of therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its oxidative properties make it valuable in processes such as polymerization and surface modification.

Mechanism of Action

The mechanism of action of octadecane-1-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific cellular or chemical context.

Comparison with Similar Compounds

    Octadecane: A saturated hydrocarbon with the formula C18H38, lacking the peroxol group.

    Octadecanol: An alcohol derivative of octadecane with the formula C18H38O, featuring a hydroxyl group (-OH) instead of a peroxol group.

    Octadecane-1,2-diol: A diol derivative with two hydroxyl groups attached to the first and second carbon atoms.

Uniqueness: Octadecane-1-peroxol is unique due to the presence of the peroxol group, which imparts distinct oxidative properties. This makes it a valuable compound for studying peroxide chemistry and exploring applications that leverage its reactivity.

Properties

CAS No.

56537-19-0

Molecular Formula

C18H38O2

Molecular Weight

286.5 g/mol

IUPAC Name

1-hydroperoxyoctadecane

InChI

InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19/h19H,2-18H2,1H3

InChI Key

GLXQGZXPWSXWED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.